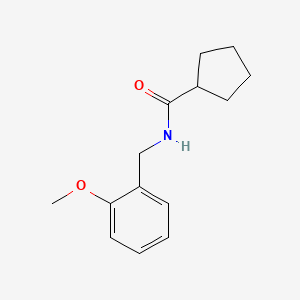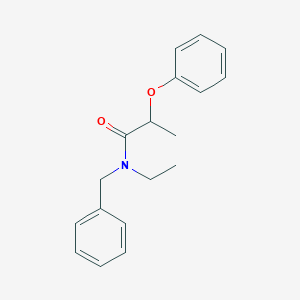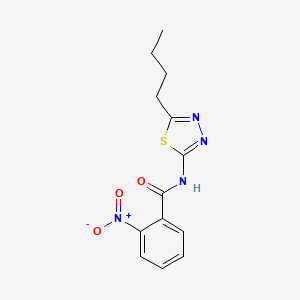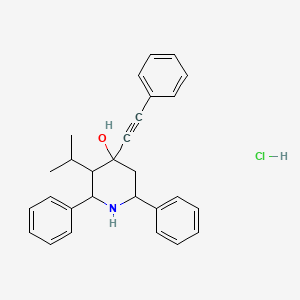![molecular formula C17H23FN4O3 B4939139 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}propan-1-one CAS No. 5934-64-5](/img/structure/B4939139.png)
1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a combination of fluorine, nitro, pyrrolidine, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with fluorine and nitro groups. The pyrrolidine and piperazine rings are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution.
Substitution: The piperazine and pyrrolidine rings can be modified through alkylation or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could result in a variety of substituted phenyl derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.
1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
The uniqueness of 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O3/c1-2-17(23)21-9-7-20(8-10-21)15-12-14(19-5-3-4-6-19)13(18)11-16(15)22(24)25/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMHBBSOPVLMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386978 |
Source


|
| Record name | 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-64-5 |
Source


|
| Record name | 1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11,11-DIMETHYL-8-(4-METHYLPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B4939058.png)
![(4-Chlorophenyl)[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]methanone](/img/structure/B4939063.png)
![benzyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4939064.png)


![1,1-Dichloro-1a-(4-methoxyphenyl)-7-thiophen-2-yl-7,7a-dihydrocyclopropa[b]chromene](/img/structure/B4939102.png)

![N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B4939116.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4939122.png)

![1-(3-Bromophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4939149.png)
![1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4939150.png)
![METHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)-3-METHOXYPHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4939154.png)
![N-(4-cyanophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B4939166.png)
